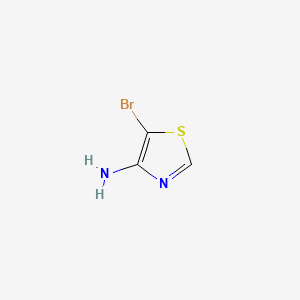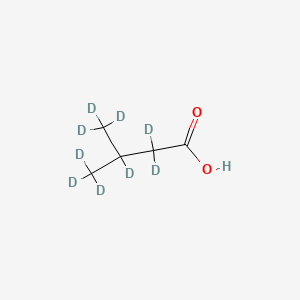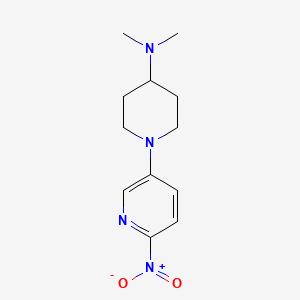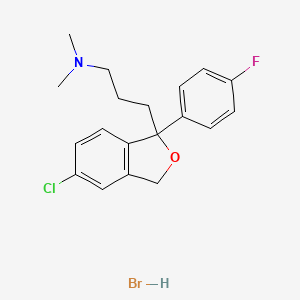![molecular formula C20H18N2O3S B569893 4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide CAS No. 147169-63-9](/img/new.no-structure.jpg)
4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide is a chemical compound with the molecular formula C20H18N2O3S and a molecular weight of 366.43352 g/mol . It is known for its role as an impurity in Tamoxifen, a selective estrogen response modifier (SERM), protein kinase C inhibitor, and anti-angiogenetic factor .
Méthodes De Préparation
The preparation of 4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide involves synthetic routes that typically include the reaction of 4-methylbenzenesulfonyl chloride with 2-[(4-hydroxyphenyl)phenylmethylene]hydrazine under controlled conditions . The reaction conditions often involve the use of solvents such as chloroform, dichloromethane (DCM), and ethyl acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a research tool in studying the biological effects of Tamoxifen and related compounds.
Medicine: Its role as an impurity in Tamoxifen makes it relevant in pharmaceutical research, particularly in the study of selective estrogen response modifiers.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide involves its interaction with molecular targets such as protein kinase C. It acts as an inhibitor, affecting various signaling pathways involved in cell growth and angiogenesis. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .
Comparaison Avec Des Composés Similaires
4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide can be compared with similar compounds such as:
1,2-Bis(p-tolylsulfonyl)hydrazine:
The uniqueness of this compound lies in its specific role as an impurity in Tamoxifen and its applications in research and industry.
Propriétés
Numéro CAS |
147169-63-9 |
|---|---|
Formule moléculaire |
C20H18N2O3S |
Poids moléculaire |
366.435 |
Nom IUPAC |
4-methyl-N/'-[(4-oxocyclohexa-2,5-dien-1-ylidene)-phenylmethyl]benzenesulfonohydrazide |
InChI |
InChI=1S/C20H18N2O3S/c1-15-7-13-19(14-8-15)26(24,25)22-21-20(16-5-3-2-4-6-16)17-9-11-18(23)12-10-17/h2-14,21-22H,1H3 |
Clé InChI |
GVXARIOHCWMOJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=C2C=CC(=O)C=C2)C3=CC=CC=C3 |
Synonymes |
4-Methylbenzenesulfonic Acid [(4-Hydroxyphenyl)phenylmethylene]hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid](/img/structure/B569811.png)




![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)

